

An In-depth Technical Guide to the Pharmacology of JWG-071

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Compound of Interest

Compound Name: JWG-071

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacology of **JWG-071**, a kinase-selective chemical probe for Extracellular signal-Regulated Kinase 5 (ERK5). It details its mechanism of action, selectivity, and effects in both in vitro and in vivo models, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.

Core Mechanism of Action and Selectivity

JWG-071 is a potent, ATP-competitive inhibitor of ERK5, also known as Big MAP Kinase-1 (BMK-1).[1] It functions by binding to the ATP pocket of the kinase domain, thereby blocking its catalytic activity and downstream signaling.[2] A key feature of **JWG-071** is its improved selectivity for ERK5 over the bromodomain-containing protein 4 (BRD4) when compared to its predecessor, XMD8-92.[1][3] This enhanced selectivity is attributed to a sec-butyl substituent that creates a steric clash with the α C-helix of BRD4.[1][3]

While highly selective against BRD4, **JWG-071** does exhibit activity against other kinases, notably Leucine-Rich Repeat Kinase 2 (LRRK2) and Doublecortin Like Kinases (DCLK1 and DCLK2).[1][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the activity and pharmacokinetic profile of **JWG-071**.

Table 1: In Vitro Inhibitory Activity

Target	IC50 Value	Assay Type	Reference
ERK5	88 nM	Biochemical Enzyme Assay	[5] [6]
LRRK2	109 nM	Biochemical Enzyme Assay	[5] [6]
Endometrial Cancer Cell Lines (Ishikawa, AN3CA, ARK1)	2-3 μ M	Cell Viability Assay	[4]

Table 2: Kinase Selectivity Profile

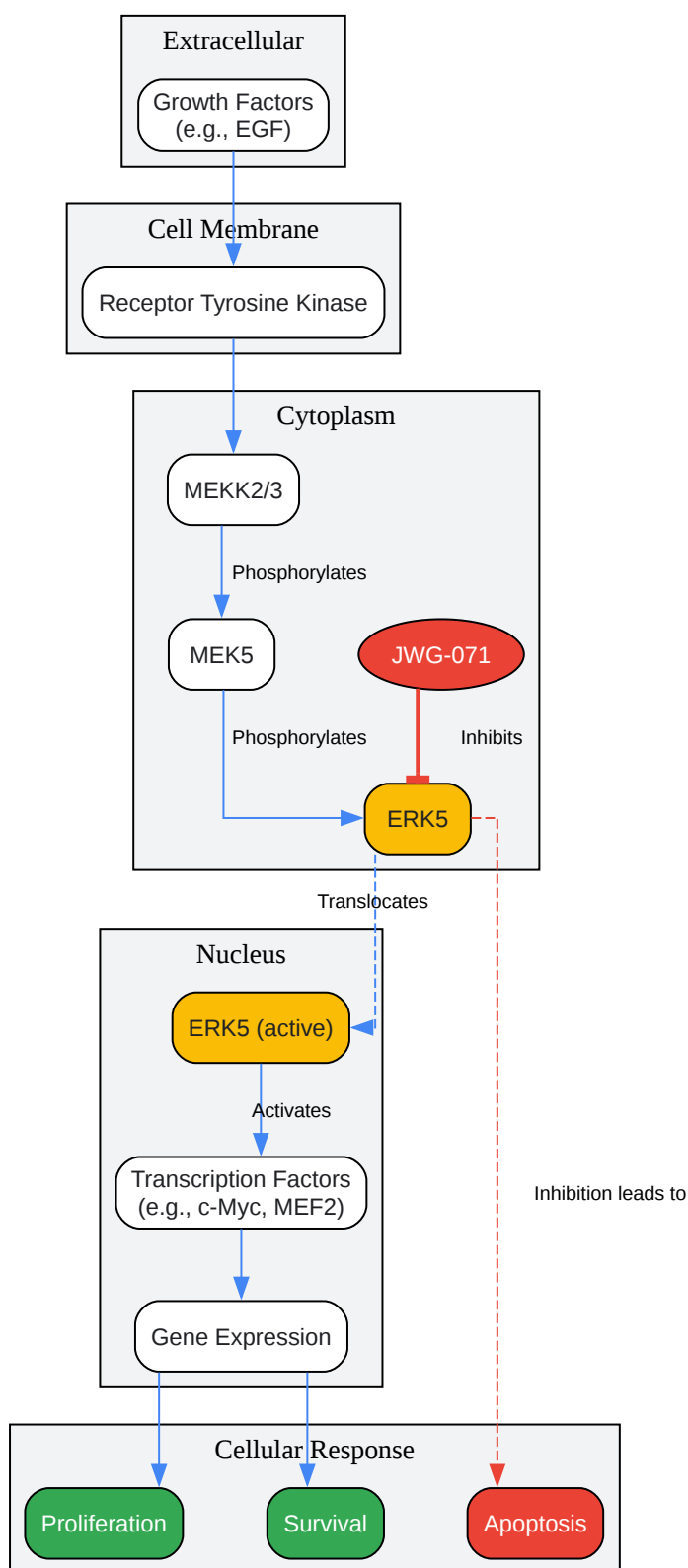
Kinase	Activity	Assay Type	Reference
ERK5	Inhibited	In vitro ATP-site competition binding assay	[4]
LRRK2	Inhibited	In vitro ATP-site competition binding assay	[1][4]
DCLK1	Inhibited	In vitro ATP-site competition binding assay	[4]
DCLK2	Inhibited	In vitro ATP-site competition binding assay	[4]
PLK4	Inhibited	Not Specified	[1]
BRD4	>10-fold improved selectivity vs. XMD8-92	Not Specified	[1][3]
468 Human Kinases	Generally high selectivity for ERK5	KINOMEScan	[4][7]

Table 3: In Vivo Pharmacokinetic Profile in Mice

Parameter	Value	Route of Administration	Reference
Oral Bioavailability	84%	Oral	[4]
Time to Maximum Concentration (Tmax)	1 hour	Oral	[4]
Half-life (t1/2)	4.34 hours	Oral	[4]

Signaling Pathway of JWG-071 Action

JWG-071 primarily targets the MEK5/ERK5 signaling cascade, which is involved in various cellular processes, including proliferation, survival, and apoptosis. The diagram below illustrates the canonical pathway and the point of inhibition by **JWG-071**.



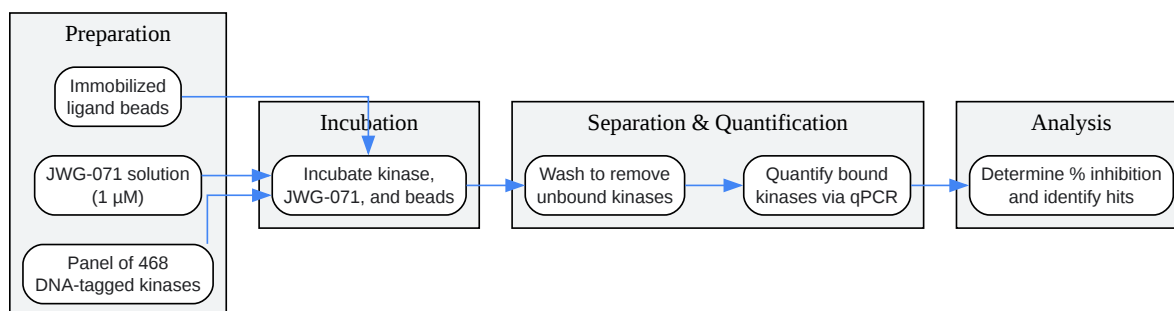
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Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of **JWG-071**.

Experimental Protocols

Detailed methodologies for key experiments involving **JWG-071** are outlined below.

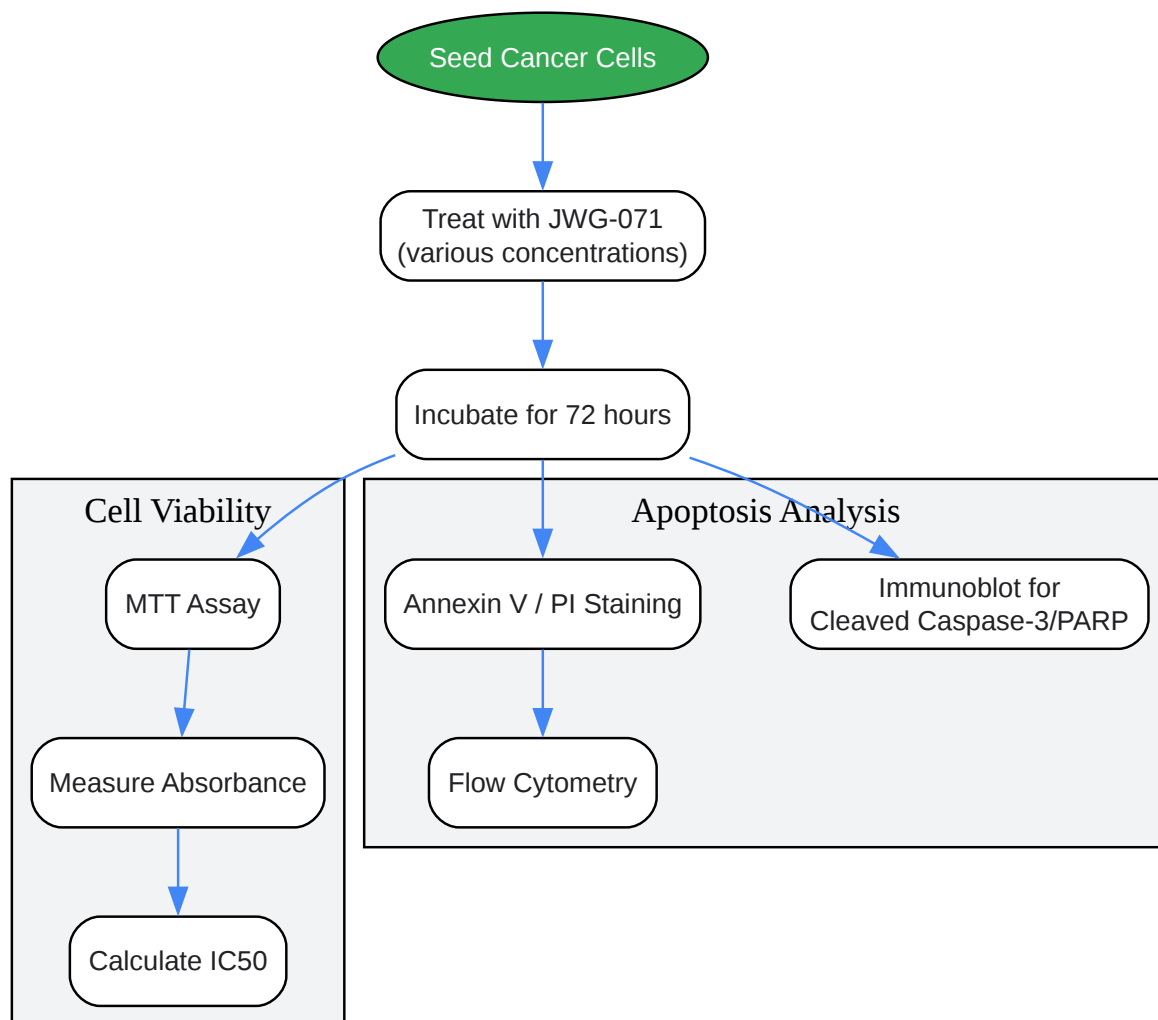
- Objective: To determine the selectivity of **JWG-071** against a broad panel of human kinases.
- Methodology: An in vitro ATP-site competition binding assay (e.g., KINOMEScan™) is utilized.^{[4][7]}
 - A test concentration of **JWG-071** (e.g., 1 μ M) is incubated with a panel of 468 human kinases, each linked to a DNA tag.^{[4][7]}
 - An immobilized, active-site directed ligand is included in the reaction.
 - Kinases that do not bind to **JWG-071** will bind to the immobilized ligand, while those that interact with **JWG-071** will remain in solution.
 - After an incubation period, the mixture is washed, and the amount of kinase bound to the solid support is quantified using qPCR of the DNA tags.
 - The results are expressed as a percentage of the control, and hits are identified as kinases showing a significant reduction in binding to the immobilized ligand.



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Caption: Workflow for in vitro kinase selectivity profiling.

- Objective: To assess the cytotoxic and pro-apoptotic effects of **JWG-071** on cancer cells.
- Methodology:
 - Cell Culture: Human cancer cell lines (e.g., Ishikawa, AN3CA, ARK1 endometrial cancer cells) are cultured in appropriate media.[\[4\]](#)
 - Treatment: Cells are treated with varying concentrations of **JWG-071** for a specified duration (e.g., 72 hours).
 - Cell Viability (MTT Assay):
 - After treatment, MTT reagent is added to the cells and incubated.
 - Viable cells with active metabolism convert MTT into a purple formazan product.
 - The formazan is solubilized, and the absorbance is measured to determine cell viability relative to a vehicle-treated control.[\[8\]](#)
 - Apoptosis (Annexin V/PI Staining):
 - Treated cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic/necrotic cells).
 - The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[\[4\]](#)
 - Apoptosis (Caspase-3 Activation):
 - Cell lysates from treated cells are analyzed by immunoblotting (Western blot).
 - Antibodies specific for cleaved (active) caspase-3 and its substrate, cleaved PARP, are used to detect the activation of the apoptotic cascade.[\[4\]](#)



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Caption: Experimental workflow for cell viability and apoptosis assays.

- Objective: To evaluate the anti-tumor efficacy of **JWG-071** in a living organism.
- Methodology:
 - Cell Implantation: Athymic nude mice are subcutaneously injected with human cancer cells (e.g., 4×10^6 Ishikawa cells).[4]
 - Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 80-100 mm³).[4]

- Randomization and Treatment: Mice are randomly assigned to a control group (vehicle) or a treatment group. **JWG-071** is administered, for example, once daily via intraperitoneal injection at a dose of 50 mg/kg.[4]
- Tumor Measurement: Tumor volumes are measured regularly (e.g., three times a week) using calipers, calculated as $(\text{length} \times \text{width}^2)/2$. [4]
- Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.
- Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the control and treated groups.

Summary of Biological Effects

- Anti-proliferative Activity: **JWG-071** impairs cell proliferation and colony formation in various cancer cell lines.[4]
- Induction of Apoptosis: The compound induces programmed cell death, confirmed by increased Annexin V staining, chromatin condensation, and activation of caspase-3.[4]
- Inhibition of ERK5 Phosphorylation: **JWG-071** potently inhibits epidermal growth factor (EGF)-induced autophosphorylation of ERK5 without affecting ERK1/2 phosphorylation, demonstrating its specificity within the MAPK pathway in a cellular context.[4]
- Tumor Growth Inhibition: In vivo, systemic administration of **JWG-071** significantly impairs the growth of human endometrial tumor xenografts.[1][4]
- Induction of Cellular Senescence: In melanoma models, both genetic and pharmacologic inhibition of ERK5 with compounds including **JWG-071** can elicit cellular senescence, a state of irreversible cell-cycle arrest.[8]

Conclusion

JWG-071 is a valuable chemical probe for studying the biological roles of ERK5. Its well-characterized mechanism of action, improved selectivity over BRD4, and demonstrated efficacy in preclinical cancer models make it a critical tool for researchers in oncology and cell signaling.

The detailed pharmacological data and experimental protocols provided in this guide serve as a comprehensive resource for scientists aiming to utilize **JWG-071** in their research and development efforts.

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